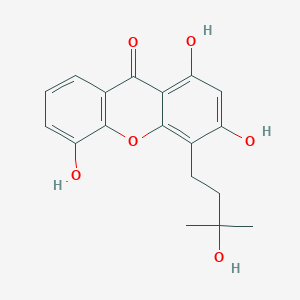

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone

Description

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is a naturally occurring xanthone derivative primarily isolated from Garcinia species, such as Garcinia schomburgkiana . Structurally, it features a xanthone tricyclic scaffold substituted with hydroxyl groups at positions 1, 3, and 5, along with a 3-hydroxy-3-methylbutyl side chain at position 2. This substitution pattern distinguishes it from other xanthones and contributes to its bioactivity, particularly in anticancer and cytotoxic contexts. Its hydroxyl groups and alkyl side chain are critical for hydrogen bonding and modulating lipophilicity, which influence its interactions with cellular targets like MDM2-p53 complexes and Rac1 signaling pathways .

Properties

IUPAC Name |

1,3,5-trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-18(2,23)7-6-9-12(20)8-13(21)14-15(22)10-4-3-5-11(19)16(10)24-17(9)14/h3-5,8,19-21,23H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFVSOVOONXBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Antioxidant Activity

THX has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.

Case Study : A study published in a peer-reviewed journal indicated that THX exhibited a dose-dependent increase in antioxidant enzyme activities in vitro, suggesting its potential use as a dietary supplement for enhancing cellular defense mechanisms against oxidative damage.

Anti-inflammatory Effects

Research has shown that THX can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects of THX

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

This table illustrates the efficacy of THX at various concentrations in inhibiting cytokine production, highlighting its potential as an anti-inflammatory agent.

Anticancer Properties

THX has been studied for its anticancer effects, particularly against breast cancer cells. It induces apoptosis (programmed cell death) in cancerous cells while sparing normal cells.

Case Study : In vitro studies revealed that treatment with THX resulted in significant apoptosis in MCF-7 breast cancer cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Drug Development

Due to its diverse biological activities, THX is being explored for incorporation into pharmaceutical formulations aimed at treating chronic diseases such as diabetes and cancer.

Research Insights : Recent pharmacokinetic studies suggest that THX can be effectively delivered through various routes, including oral and intravenous administration, making it a versatile candidate for drug development .

Nutraceuticals

THX's antioxidant and anti-inflammatory properties make it suitable for use in nutraceutical products aimed at promoting health and wellness.

Mechanism of Action

The mechanism of action of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone involves its interaction with various molecular targets and pathways. It can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Selected Xanthones

Substituent Position and Bioactivity

- Hydroxyl Group Arrangement: The 1,3,5-trihydroxy configuration in the target compound contrasts with 1,3,7-trihydroxy substitutions in other derivatives (e.g., compound 3 from ). For instance, hydroxyls at positions 1,3,5 may enhance interactions with kinases or DNA repair enzymes, while 1,3,7-substituted analogs show broader cytotoxicity across nasopharyngeal and lung cancers .

- Alkyl Side Chain : The 3-hydroxy-3-methylbutyl group at position 4 provides a balance of hydrophilicity and lipophilicity, improving membrane permeability compared to simpler prenyl groups (e.g., α-mangostin). This modification may reduce metabolic degradation, as prenylated xanthones like α-mangostin undergo rapid first-pass metabolism .

Mechanism of Action

- Anticancer Activity: The target compound disrupts MDM2-p53 interactions, similar to synthetic xanthones described in , but with enhanced specificity due to its hydroxylation pattern. In contrast, pyrano-fused xanthones (e.g., Calophyllum derivatives) rely on planar aromatic systems to intercalate DNA or inhibit topoisomerases .

- Anti-Inflammatory Potential: Unlike Mannich base derivatives (), which target cholinesterases, the target compound’s anti-inflammatory effects may stem from Rac1 inhibition, akin to isoalvaxanthone .

Pharmacokinetic and Metabolic Considerations

- Bioavailability : Xanthones generally exhibit low oral bioavailability due to first-pass metabolism . The target compound’s hydroxyl groups may improve solubility but increase susceptibility to glucuronidation, whereas methoxy-substituted analogs (e.g., γ-mangostin) show longer plasma half-lives .

- Structure-Activity Relationship (SAR) :

- Hydroxyl groups at positions 1,3,5 are critical for cytotoxic activity but may reduce blood-brain barrier penetration compared to methoxy-substituted derivatives.

- The 3-hydroxy-3-methylbutyl chain enhances binding to hydrophobic pockets in proteins like MDM2 or Rac1, as seen in prenylated analogs .

Biological Activity

Overview

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is a xanthone derivative characterized by its three hydroxyl groups and a hydroxy-methylbutyl side chain. This compound has garnered attention for its diverse biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties. Research has indicated its potential therapeutic applications across various fields, particularly in medicine and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈O₆

- Molecular Weight : 330.336 g/mol

- CAS Number : 299895-11-7

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase type 5 (PDE5) . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes smooth muscle relaxation and has implications for anti-inflammatory effects. The biochemical pathways affected by this compound include:

- Inhibition of PDE5 : Results in increased cGMP levels.

- Activation of Protein Kinase G : Leads to further phosphorylation events.

- Reduction of Inflammation : Mediated through the modulation of pro-inflammatory cytokines.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial in preventing cellular damage associated with oxidative stress-related diseases.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects. Studies have reported its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages with IC₅₀ values ranging from 8.6 μM to 14.5 μM, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values reported for related xanthones suggest that this compound may also possess effective antibacterial properties:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Xanthone A | Staphylococcus aureus | 12.5 |

| Prenylated xanthone B | Bacillus subtilis | 25 |

| 1,3-Dihydroxyxanthone | Escherichia coli | 100 |

Study on Antioxidant and Anti-inflammatory Properties

A study evaluating the antioxidant capacity of various xanthones found that those with hydroxyl groups exhibited enhanced radical scavenging abilities. The presence of multiple hydroxyl groups in this compound correlates with its strong antioxidant activity .

Investigation into Antimicrobial Effects

Research conducted on phenolic compounds isolated from Brazilian flora highlighted the antimicrobial efficacy of xanthones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The findings suggest that similar mechanisms may be at play for this compound .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the cytotoxic activity of 1,3,5-trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone against cancer cell lines?

- Methodological Answer : Use standardized cytotoxicity assays such as MTT or SRB, with IC50 calculations for dose-response analysis. For example, in MDA-MB-231 and HeLa cell lines, prenylation at positions 2 and 7 of the xanthone nucleus enhances activity, while etherification of hydroxyl groups at positions 3 and 5 abolishes cytotoxicity . Include controls for solvent effects and validate results with triplicate runs and independent experiments .

Q. How does the position of hydroxyl and prenyl groups influence the bioactivity of this xanthone derivative?

- Methodological Answer : Free hydroxyl groups (e.g., at positions 1, 3, and 5) are critical for cytotoxic activity, as shown by SAR studies where etherification of these groups led to loss of activity . Prenyl substitution at positions 2 and 7 enhances potency, likely due to improved lipophilicity and target interaction. Use comparative assays with structurally analogous compounds to isolate positional effects .

Q. What synthetic routes are effective for producing xanthone derivatives with modified prenyl or hydroxyl groups?

- Methodological Answer : Employ Eaton’s reagent in acylation-dehydration reactions under controlled conditions (e.g., 80°C for 3 hours) to synthesize xanthones from hydroxybenzoic acid and phenol derivatives. Yields can be optimized using modified Grover-Shah-Shah (GSS) methods, achieving ~43% yield for trihydroxy-methyl derivatives . Characterize products via IR, and , and mass spectrometry .

Advanced Research Questions

Q. How can contradictory SAR data regarding prenylation effects be resolved in xanthone derivatives?

- Methodological Answer : Contradictions may arise from differences in cell line specificity or assay conditions. For example, prenylation at position 4 in some xanthones enhances activity in HeLa cells but not MDA-MB-231 . Use orthogonal assays (e.g., apoptosis markers, ROS generation) and molecular docking studies to clarify mechanistic disparities. Cross-validate findings with structural analogs .

Q. What in vivo experimental designs are appropriate for evaluating neuroprotective effects of this xanthone against chemotherapy-induced toxicity?

- Methodological Answer : In murine models (e.g., B6C3 mice), administer the xanthone alongside chemotherapeutic agents like doxorubicin. Measure biomarkers such as TNFα, caspase-3, and oxidative stress markers (MDA, SOD) in brain tissue. Include sham and vehicle controls, and ensure compliance with ethical guidelines for animal studies .

Q. How can NMR spectroscopy distinguish between C- and O-glucosylation in xanthone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.